molecular formula C16H13N3O4S B5860810 N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide

Cat. No. B5860810
M. Wt: 343.4 g/mol
InChI Key: VIDHUWYDTKFVEN-UHFFFAOYSA-N
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Description

“N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide” is a compound that contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring . The presence of a methoxy group (-OCH3), a nitro group (-NO2), and an amide group (-CONH2) suggest that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves ring closure reactions, employing strategies that ensure the formation of the benzothiazole core with desired substituents . For instance, the synthesis of similar compounds has demonstrated the use of ring opening followed by ring closure reactions, utilizing starting materials like oxo-compounds and amino compounds to afford novel derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations. Techniques such as NMR and IR spectroscopy, alongside Density Functional Theory (DFT) calculations, play crucial roles in elucidating the compound’s structure, including bond lengths, angles, and electronic properties .


Chemical Reactions Analysis

Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties. These reactions can include nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzothiazole derivatives generally have good stability and moderate polarity due to the presence of the benzothiazole ring . The presence of a nitro group (-NO2) could increase the compound’s reactivity and polarity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide (Cambridge ID 6616078), focusing on six unique applications:

Anticancer Activity

This compound has shown potential as an anticancer agent. The benzothiazole moiety is known for its anticancer properties, and derivatives of this compound have been studied for their ability to inhibit the growth of various cancer cell lines. Research indicates that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for cancer therapy .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. This makes it a valuable compound in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Fluorescent Probes for Bioimaging

The compound’s structure allows it to be used as a fluorescent probe in bioimaging applications. Its ability to bind selectively to certain biomolecules and emit fluorescence upon excitation makes it useful for visualizing cellular processes and structures in biological research .

Anion Sensing

This compound has been explored for its anion sensing capabilities. It can act as a colorimetric sensor for detecting specific anions in solution. For example, it has shown a significant color change in the presence of cyanide ions, indicating its potential use in environmental monitoring and safety applications .

DNA Binding Studies

Research has shown that this compound can intercalate with DNA. This property is valuable for studying DNA interactions and could be leveraged in the development of new therapeutic agents that target genetic material .

Nonlinear Optical (NLO) Properties

The compound has been investigated for its nonlinear optical properties, which are important in the field of photonics. Materials with NLO properties are used in various applications, including telecommunications, data storage, and laser technology. The unique structure of this compound contributes to its potential in these advanced technological applications .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Benzothiazole derivatives have been studied for their potential biological activities, including antimicrobial, antifungal, and antitumor activities . The presence of a nitro group (-NO2) could suggest potential antimicrobial activity, as nitro groups are often bio-reductively activated in hypoxic environments, such as those found in bacterial infections.

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. Benzothiazole derivatives are generally considered safe for laboratory handling, but specific safety data for “N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide” is not available .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the presence of a benzothiazole ring, a nitro group, and an amide group, this compound could be of interest in medicinal chemistry for the development of new therapeutic agents .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-7-10(3-6-13(9)19(21)22)15(20)18-16-17-12-5-4-11(23-2)8-14(12)24-16/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDHUWYDTKFVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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